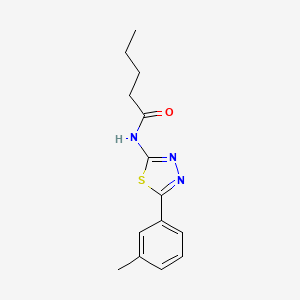![molecular formula C11H11Br3O B2492151 (11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol CAS No. 1212438-51-1](/img/structure/B2492151.png)
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol, commonly known as TBP, is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP is a complex compound with a unique structure that has been synthesized using different methods.
作用機序
The mechanism of action of TBP is not well understood. However, it has been suggested that TBP acts as a radical scavenger and inhibits the formation of free radicals. TBP has also been found to have antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
TBP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties that reduce inflammation in the body. Moreover, TBP has been found to have neuroprotective properties that protect neurons from damage. TBP has also been found to have anti-tumor properties that inhibit the growth of cancer cells.
実験室実験の利点と制限
TBP has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Moreover, TBP has a unique structure that makes it useful for various scientific research applications. However, one of the limitations of TBP is that it is a toxic compound that requires careful handling.
将来の方向性
There are various future directions for TBP. One of the future directions is to explore its potential use in the field of medicine. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Conclusion:
In conclusion, TBP is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP has been synthesized using different methods and has various advantages and limitations for lab experiments. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
合成法
TBP is a complex compound that has been synthesized using different methods. One of the most common methods used for synthesizing TBP is the bromination of a cyclic precursor using N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure TBP.
科学的研究の応用
TBP has been found to have various scientific research applications. It has been used as a flame retardant in various materials such as plastics, textiles, and electronics. TBP has also been used as a catalyst in various chemical reactions. Moreover, TBP has been found to have potential applications in the field of medicine.
特性
IUPAC Name |
7,7,11-tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3O/c12-9-5-3-1-2-4(5)8-10(9,15)6(3)7(2)11(8,13)14/h2-9,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOKYFPZUQGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C5(C4Br)O)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

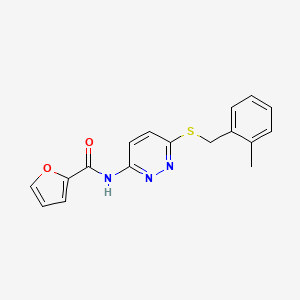
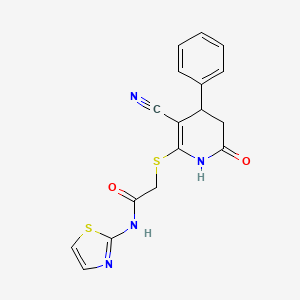
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)


![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)
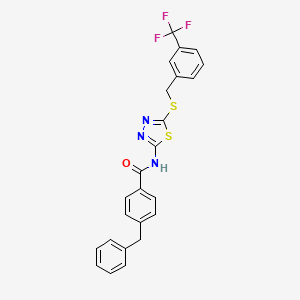

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)
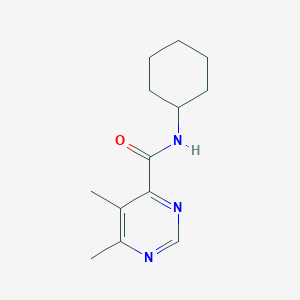
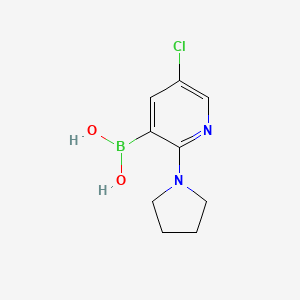
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
